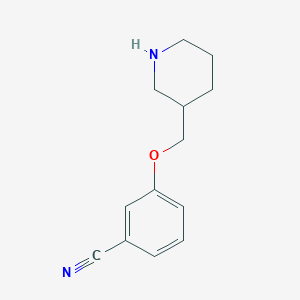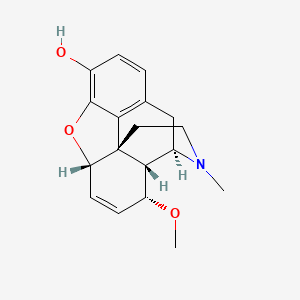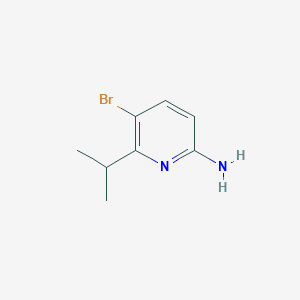
3-(3-Piperidinylmethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Piperidinylmethoxy)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is characterized by a benzonitrile core substituted with a piperidinylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Piperidinylmethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Piperidinylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
3-(3-Piperidinylmethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(3-Piperidinylmethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Acetoxymethyl)benzonitrile
- 3-(Mercaptomethyl)benzonitrile
- 3-(Trimethylsilyloxy)benzonitrile
- 3-(Dimethylaminomethyl)benzonitrile
- 3-(Dimethylamino)benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 3-(Trifluoromethyl)benzonitrile
- 3-(Chloromethyl)benzonitrile
- 3-(Bromomethyl)benzonitrile
Uniqueness
3-(3-Piperidinylmethoxy)benzonitrile is unique due to the presence of the piperidinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzonitrile derivatives and contributes to its specific applications and reactivity .
Properties
CAS No. |
954223-76-8 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-8-11-3-1-5-13(7-11)16-10-12-4-2-6-15-9-12/h1,3,5,7,12,15H,2,4,6,9-10H2 |
InChI Key |
ZQEWAGKVZXIQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)

![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)


![[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)



![5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde](/img/structure/B13975817.png)


![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)
